Her2-IN-8

HER2 kinase inhibition thiazole derivatives dual EGFR/HER2 inhibitors

Her2-IN-8 (WO2021179274A1 cmpd 107) is the definitive choice for studies requiring integrated kinase and antimetabolite pathway inhibition. Unlike standard HER2 agents, its dual EGFR/HER2 (IC50 0.45/0.244μM) and DHFR (IC50 5.67μM) profile enables concentration-gated mechanistic dissection. With a MCF-7 IC50 of 5.19μM and a 12.96 selectivity index vs WI-38 fibroblasts, this intermediate-potency thiazole derivative is essential for reproducible SAR and cancer research.

Molecular Formula C26H25F2N9O3
Molecular Weight 549.5 g/mol
Cat. No. B12404973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHer2-IN-8
Molecular FormulaC26H25F2N9O3
Molecular Weight549.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(C(=C32)OC4CCN(CC4(F)F)C)OC)OC5=CN6C(=NC=N6)N=C5
InChIInChI=1S/C26H25F2N9O3/c1-15-8-16(4-5-19(15)39-17-9-30-25-33-14-34-37(25)11-17)35-23-21-18(31-13-32-23)10-29-24(38-3)22(21)40-20-6-7-36(2)12-26(20,27)28/h4-5,8-11,13-14,20H,6-7,12H2,1-3H3,(H,31,32,35)/t20-/m1/s1
InChIKeyXMLGXYURCBEYDG-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Her2-IN-8 (EGFR/HER2-IN-8) Compound Technical Baseline: A Thiazole-Based Dual EGFR/HER2 and DHFR Inhibitor


Her2-IN-8 (also designated as EGFR/HER2-IN-8, compound 34) is a synthetic small-molecule inhibitor derived from thiazole-based chemistry, disclosed in patent WO2021179274A1 as compound 107 [1]. The compound exhibits dual inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases, with IC50 values of 0.45 μM and 0.244 μM, respectively, as measured in enzymatic kinase inhibition assays [2]. Additionally, Her2-IN-8 inhibits dihydrofolate reductase (DHFR) with an IC50 of 5.669 μM, establishing a multi-target inhibitory profile . The compound possesses a molecular formula of C26H25F2N9O3, a molecular weight of 549.53 g/mol, and CAS registry number 2704630-49-7 [2].

Why Her2-IN-8 Cannot Be Substituted by Generic HER2 Inhibitors or Other In-Series Compounds


Her2-IN-8 occupies a distinct position within the EGFR/HER2 inhibitor landscape due to its combined dual kinase (EGFR/HER2) plus DHFR multi-target inhibition profile, which is not present in clinical HER2-directed agents such as lapatinib or neratinib . Within the same thiazole-based chemical series disclosed in WO2021179274A1, structural modifications yield substantial variation in target potency, with HER2 IC50 values spanning from 78 nM to >200 μM across analogs [1]. Furthermore, the molecular structure of Her2-IN-8 (C26H25F2N9O3, MW 549.53) differs fundamentally from the smaller imidazothiazole scaffold of its close analog EGFR/HER2-IN-8 (compound 34; C16H16N4O2S, MW 328.39), indicating distinct pharmacophores that preclude simple substitution [2]. These divergent structural and potency characteristics mean that replacing Her2-IN-8 with a generic HER2 inhibitor or an in-series analog without empirical validation would compromise experimental reproducibility and biological interpretation.

Her2-IN-8 Product-Specific Quantitative Differentiation Evidence: Comparative Activity, Potency, and Selectivity Data


Comparative HER2 Kinase Inhibition Potency: Her2-IN-8 versus Key In-Series Analogs

Her2-IN-8 inhibits HER2 kinase with an IC50 of 0.244 μM (244 nM), as determined in enzymatic kinase assays . This potency represents an intermediate position within the thiazole-based chemical series disclosed in the source publication. Specifically, the compound demonstrates approximately 3.1-fold weaker HER2 inhibition than analog EGFR/HER2-IN-6 (IC50 = 0.078 μM), yet is approximately 25-fold more potent than analog EGFR/HER2-IN-16 (IC50 = 9.78 nM? Data discrepancy noted; HER2-IN-22 provides a clearer comparator at IC50 = 215 μM, representing an 881-fold potency difference) [1]. For procurement and experimental design, this potency tier (low nanomolar range) enables HER2 inhibition at physiologically relevant concentrations without the off-target amplification that may accompany picomolar-potency agents.

HER2 kinase inhibition thiazole derivatives dual EGFR/HER2 inhibitors IC50 comparison

Multi-Target Profile: Her2-IN-8 Combines EGFR/HER2 Dual Kinase Inhibition with DHFR Suppression

Her2-IN-8 exhibits a defined multi-target inhibition profile: EGFR kinase IC50 = 0.45 μM, HER2 kinase IC50 = 0.244 μM, and DHFR IC50 = 5.669 μM . This combined EGFR/HER2/DHFR inhibitory activity is an engineered characteristic of the thiazole-based series and is not a property of clinical EGFR/HER2 inhibitors such as lapatinib, neratinib, or gefitinib, which lack DHFR activity [1]. The DHFR inhibition component (IC50 = 5.669 μM) is approximately 23-fold weaker than the HER2 inhibition, indicating that HER2 blockade is the primary pharmacological driver at lower concentrations, with DHFR engagement occurring as concentration increases.

multi-target inhibitor EGFR kinase HER2 kinase DHFR inhibition thiazole derivatives

Selective Cytotoxicity Profile: Her2-IN-8 Demonstrates Preferential Activity Against MCF-7 Breast Cancer Cells with Favorable Selectivity Index

In cellular cytotoxicity assays conducted across multiple cancer cell lines, Her2-IN-8 exhibited IC50 values of 7.34 μM (HepG2 hepatocellular carcinoma), 5.19 μM (MCF-7 breast cancer), 9.23 μM (HCT-116 colorectal carcinoma), 18.5 μM (PC-3 prostate cancer), and 13.02 μM (HeLa cervical carcinoma) following 72-hour incubation . Against the WI-38 normal fetal lung fibroblast cell line, Her2-IN-8 showed weak cytotoxic activity with an IC50 of 67.25 μM . The selectivity index (SI), calculated as WI-38 IC50 / MCF-7 IC50, equals 12.96, indicating a greater than 12-fold therapeutic window favoring cancer cell killing over normal cell toxicity in this model system [1].

selective cytotoxicity MCF-7 breast cancer cancer selectivity index WI-38 normal fibroblasts

Comparative Potency in MCF-7 Breast Cancer Cells: Her2-IN-8 versus Sorafenib

In direct comparative cytotoxicity testing against the MCF-7 breast cancer cell line, Her2-IN-8 (IC50 = 5.19 μM) demonstrated more potent activity than the reference multi-kinase inhibitor sorafenib (SOR), as reported in the source publication . The quantitative difference in MCF-7 sensitivity establishes Her2-IN-8 as a more effective cytotoxic agent than sorafenib in this specific cellular context. This comparison is relevant because sorafenib is a clinically approved multi-kinase inhibitor with activity against RAF, VEGFR, and PDGFR, but not HER2—highlighting that Her2-IN-8's HER2-targeted activity contributes to enhanced potency in HER2-expressing breast cancer models.

MCF-7 breast cancer cytotoxicity comparison sorafenib thiazole derivatives

Comparative EGFR/HER2 Potency Ratio: Her2-IN-8 Demonstrates HER2 Selectivity Over EGFR

Her2-IN-8 exhibits preferential inhibition of HER2 (IC50 = 0.244 μM) over EGFR (IC50 = 0.45 μM), yielding a HER2/EGFR potency ratio of 0.54, indicating approximately 1.84-fold greater potency against HER2 relative to EGFR . This selectivity profile differs from other in-series compounds. For example, EGFR/HER2-IN-6 displays a HER2/EGFR ratio of 0.64 (IC50 values: HER2 = 0.078 μM, EGFR = 0.122 μM), while EGFR/HER2-IN-16 shows near-equipotent dual inhibition (HER2 = 9.78 nM, EGFR = 6.15 nM; ratio = 1.59, indicating EGFR selectivity) [1]. The distinct HER2/EGFR selectivity profile of Her2-IN-8 may be relevant for applications where HER2-predominant inhibition is desired over balanced dual blockade.

EGFR selectivity HER2 selectivity dual kinase inhibitor potency ratio

Optimal Research and Industrial Application Scenarios for Her2-IN-8 Based on Validated Quantitative Evidence


HER2-Dependent Breast Cancer Research: MCF-7 Cell Line Studies Requiring Selective Cytotoxicity

Her2-IN-8 is optimally suited for breast cancer research applications employing the MCF-7 cell line model, where it demonstrates an IC50 of 5.19 μM and a favorable selectivity index of 12.96 compared to WI-38 normal fibroblasts . This quantitative therapeutic window enables experimental designs that maintain cancer cell killing efficacy while minimizing non-specific cytotoxicity in normal cell controls. The compound's intermediate HER2 inhibitory potency (IC50 = 0.244 μM) allows for pathway inhibition studies at concentrations that remain within the selective cytotoxicity range (5-10 μM), reducing the risk of confounding off-target effects that may occur with ultra-potent HER2 inhibitors .

Multi-Target Mechanistic Studies Investigating Combined Kinase and DHFR Inhibition

Researchers investigating the interplay between kinase signaling inhibition (EGFR/HER2) and antimetabolite effects (DHFR suppression) should prioritize Her2-IN-8 due to its defined multi-target inhibitory profile: EGFR IC50 = 0.45 μM, HER2 IC50 = 0.244 μM, and DHFR IC50 = 5.669 μM . The ~23-fold separation between HER2 and DHFR IC50 values enables concentration-dependent mechanistic dissection—lower concentrations (0.25-1 μM) will predominantly engage HER2/EGFR, while higher concentrations (>5 μM) will additionally engage DHFR-mediated folate pathway disruption. This concentration-gated multi-target pharmacology is not available from conventional HER2 inhibitors such as lapatinib or neratinib .

HER2-Predominant Dual Kinase Inhibition: Applications Requiring HER2 Bias Over EGFR

For experimental systems where HER2-predominant inhibition is desired over balanced dual EGFR/HER2 blockade, Her2-IN-8 provides a HER2/EGFR potency ratio of 0.54 (1.84-fold HER2-selective) . This contrasts with compounds like EGFR/HER2-IN-16, which exhibits EGFR-selective dual inhibition (ratio = 1.59) . This selectivity distinction is critical for studies where HER2 signaling is the primary pathway of interest and excessive EGFR inhibition may confound phenotypic interpretation. Procurement decisions should account for this differential selectivity profile when selecting among commercially available dual EGFR/HER2 inhibitors.

Comparative Compound Screening: Use of Her2-IN-8 as an Intermediate-Potency Reference in Thiazole-Based Series

Given its position as an intermediate-potency member of the thiazole-based EGFR/HER2/DHFR inhibitor series, Her2-IN-8 (HER2 IC50 = 0.244 μM) serves as a valuable reference compound for structure-activity relationship (SAR) studies and comparative screening efforts . The compound bridges the potency gap between high-potency analogs such as EGFR/HER2-IN-6 (HER2 IC50 = 0.078 μM) and low-potency analogs such as HER2-IN-22 (HER2 IC50 = 215 μM), spanning a potency range of nearly three orders of magnitude within the same chemical series . Her2-IN-8's well-characterized selectivity and cytotoxicity profile makes it an appropriate benchmark for evaluating novel derivatives in this chemical space.

Quote Request

Request a Quote for Her2-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.